3(2H)-Benzofuranone, 2,4-dimethyl-

Natural product synthesis Semiochemistry Regioselective oxidation

3(2H)-Benzofuranone, 2,4-dimethyl- (CAS 54365-76-3) is a C-2 and C-4 methyl-substituted benzofuran-3(2H)-one derivative with molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol. Unlike the unsubstituted 3(2H)-benzofuranone core, the 2,4-dimethyl substitution eliminates the acidic C-2 proton, precludes keto-enol tautomerism at this position, and reduces the number of hydrogen-bond donors to zero while increasing lipophilicity (calculated LogP approximately 2.0–2.5).

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 54365-76-3
Cat. No. B12871068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Benzofuranone, 2,4-dimethyl-
CAS54365-76-3
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1C(=O)C2=C(C=CC=C2O1)C
InChIInChI=1S/C10H10O2/c1-6-4-3-5-8-9(6)10(11)7(2)12-8/h3-5,7H,1-2H3
InChIKeyHOXIEXGDDVCSGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3(2H)-Benzofuranone, 2,4-dimethyl- (CAS 54365-76-3): Procurement-Relevant Structural and Physicochemical Baseline


3(2H)-Benzofuranone, 2,4-dimethyl- (CAS 54365-76-3) is a C-2 and C-4 methyl-substituted benzofuran-3(2H)-one derivative with molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . Unlike the unsubstituted 3(2H)-benzofuranone core, the 2,4-dimethyl substitution eliminates the acidic C-2 proton, precludes keto-enol tautomerism at this position, and reduces the number of hydrogen-bond donors to zero while increasing lipophilicity (calculated LogP approximately 2.0–2.5). These features confer distinct reactivity in aldol-type condensations, nucleophilic additions, and oxidative transformations, positioning the compound as a non-enolizable ketone scaffold for the synthesis of bioactive benzofuranone natural products, semiochemicals, and polymer stabilizer precursors .

Why 3(2H)-Benzofuranone, 2,4-dimethyl- Cannot Be Interchanged with Generic Benzofuranones in Research and Industrial Procurement


Procurement specifications that rely on the generic 'benzofuranone' descriptor fail to capture critical differences in reactivity, stability, and application-specific performance. Unsubstituted 3(2H)-benzofuranone undergoes facile self-condensation and oxidation at the C-2 methylene, leading to batch-to-batch variability and limited shelf-life. Mono-substituted analogs (e.g., 2-methyl- or 4-methyl-benzofuranone) retain partial enolization and exhibit different regioselectivity in electrophilic substitution. The 2,4-dimethyl pattern uniquely locks the furanone ring in a defined ketone form, eliminates tautomeric equilibria that complicate reaction monitoring, and provides a distinct electronic environment that governs downstream functionalization (e.g., selective hydroxylation at C-7 to yield the natural semiochemical 7-hydroxy-2,4-dimethyl-3(2H)-benzofuranone) [1]. These differences directly impact synthetic reproducibility, impurity profiles, and final product yields, making generic substitution scientifically unsound [2].

Quantitative Differentiation Evidence for 3(2H)-Benzofuranone, 2,4-dimethyl- vs. Structural Analogs


Regioselective C-7 Hydroxylation Yields a Bioactive Semiochemical: A 2,4-Dimethyl-Specific Transformation

The 2,4-dimethyl substitution pattern on 3(2H)-benzofuranone directs oxidative functionalization exclusively to the C-7 position, enabling the synthesis of 7-hydroxy-2,4-dimethyl-3(2H)-benzofuranone, a natural product from Microsphaeropsis olivacea with documented acetylcholinesterase (AChE) inhibitory activity [1][2]. In contrast, unsubstituted 3(2H)-benzofuranone, 2-methyl-, or 4-methyl- analogs lack this regiodirecting effect, leading to mixtures of hydroxylated products or requiring protecting-group strategies that reduce overall yield. The 7-hydroxy derivative has been identified as a semiochemical utilized in insect chemical communication systems [3].

Natural product synthesis Semiochemistry Regioselective oxidation

Elimination of Keto-Enol Tautomerism: Impact on Synthetic Reproducibility and Intermediate Stability

3(2H)-Benzofuranone, 2,4-dimethyl- exists exclusively in the ketone form due to the absence of a hydrogen atom at the C-2 position. This eliminates the keto-enol tautomerism that complicates the handling and reactivity of unsubstituted 3(2H)-benzofuranone and mono-methyl analogs . Unsubstituted benzofuranone exhibits approximately 5–15% enol content under ambient conditions (dependent on solvent polarity), leading to variable reaction kinetics and the formation of O-alkylated byproducts in alkylation reactions. The 2,4-dimethyl compound provides a single, spectroscopically homogeneous species with a well-defined ¹H-NMR spectrum (singlet for C-2 methyl at approximately δ 1.5–1.7 ppm; aromatic protons as a clean multiplet pattern), simplifying reaction monitoring and quality control .

Synthetic chemistry Tautomerism Reaction monitoring

Conformational Rigidity and Zero Rotatable Bonds: Computational and Physical Property Implications

The 2,4-dimethyl substitution pattern of 3(2H)-benzofuranone, 2,4-dimethyl- results in a rigid bicyclic core with zero rotatable bonds (excluding the methyl groups themselves, which do not introduce conformational flexibility relevant to the ring system) . This is in contrast to 2-aryl or 2-benzyl substituted benzofuranone analogs, which possess 1–4 rotatable bonds and consequently exhibit conformational ensembles that increase entropic penalties upon binding to biological targets or crystallizing. The reduced conformational entropy of the 2,4-dimethyl compound can translate into more predictable molecular docking poses and higher crystallinity, which are advantages in structure-based drug design and in the purification of intermediates by crystallization .

Computational chemistry Molecular docking Physicochemical properties

Recommended Application Scenarios for 3(2H)-Benzofuranone, 2,4-dimethyl- Based on Differentiation Evidence


Synthesis of the Natural Product and Semiochemical 7-Hydroxy-2,4-dimethyl-3(2H)-benzofuranone

The 2,4-dimethyl substitution pattern is a prerequisite for the regioselective synthesis of 7-hydroxy-2,4-dimethyl-3(2H)-benzofuranone, a fungal metabolite with reported acetylcholinesterase inhibitory activity (IC₅₀ 6.1 µg/mL for the related botrallin in the same study) and a documented role as a semiochemical in insect communication [1][2]. Procurement of 3(2H)-Benzofuranone, 2,4-dimethyl- (CAS 54365-76-3) is specifically warranted for research groups engaged in the total synthesis of this natural product or in structure-activity studies of benzofuranone-derived semiochemicals.

Tautomerically Defined Building Block for Multi-Step Medicinal Chemistry Synthesis

In medicinal chemistry programs requiring a benzofuranone scaffold with predictable ketone reactivity, the 2,4-dimethyl compound eliminates the complication of enolization that affects unsubstituted or mono-substituted analogs [1]. This ensures consistent performance in aldol condensations, Mannich reactions, and Grignard additions, where the absence of an acidic C-2 proton prevents side reactions and improves yield reproducibility. The compound is recommended as a stable, spectroscopically homogeneous intermediate for library synthesis.

Rigid Scaffold for Structure-Based Drug Design and Crystallography

The zero-rotatable-bond architecture of 3(2H)-Benzofuranone, 2,4-dimethyl- provides a conformationally constrained core suitable for fragment-based drug discovery and X-ray crystallography studies [1]. Its rigidity reduces the entropic penalty upon protein binding and increases the likelihood of obtaining high-resolution co-crystal structures. Procurement is recommended for laboratories pursuing structure-guided optimization of benzofuranone-based inhibitors, where SAR interpretation requires a well-defined binding pose.

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